molecular formula C18H19N3O2S2 B2493789 N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252922-04-5

N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2493789
CAS RN: 1252922-04-5
M. Wt: 373.49
InChI Key: ILVFVNNRUBFTPE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide belongs to a class of organic compounds known for their complex molecular structures and potential for various chemical reactions and properties. These compounds often feature heterocyclic components, such as pyrimidine rings, which contribute to their unique chemical behaviors.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting from basic heterocyclic structures and introducing various functional groups through reactions like sulfanylation, acylation, and amidation. For example, compounds with diaaminopyrimidinyl sulfanyl acetamides as core structures have been synthesized through a series of reactions that build complexity by introducing different substituents to the core heterocycle (Subasri et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds typically features a folded conformation, with intramolecular hydrogen bonds stabilizing the structure. For instance, studies have shown that the pyrimidine ring inclines at various angles relative to the benzene ring, which affects the overall molecular conformation and, consequently, the compound's reactivity and interactions (Subasri et al., 2016).

Chemical Reactions and Properties

The presence of multiple functional groups, such as the acetamide and thienopyrimidinyl sulfanyl groups, allows for a variety of chemical reactions. These compounds can undergo further functionalization, participate in the formation of hydrogen bonds, and exhibit specific reactivity patterns depending on the nature of the substituents and the structural conformation.

Physical Properties Analysis

While specific data on N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide were not found, related compounds' physical properties, such as solubility, melting points, and crystalline structure, can be inferred based on their molecular structure. Compounds with similar structures have been characterized using techniques like X-ray crystallography, revealing detailed information about their conformation and packing in the solid state (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interactions with other molecules, are influenced by their structural features. For example, the electron-withdrawing or donating nature of the substituents can affect the compound's acidity or basicity, as well as its participation in chemical reactions. Vibrational spectroscopy studies provide insights into the molecular vibrations and the effects of rehybridization on the chemical behavior of similar compounds (Jenepha Mary et al., 2022).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-4-21-17(23)16-13(7-8-24-16)20-18(21)25-10-15(22)19-14-9-11(2)5-6-12(14)3/h5-9H,4,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVFVNNRUBFTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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